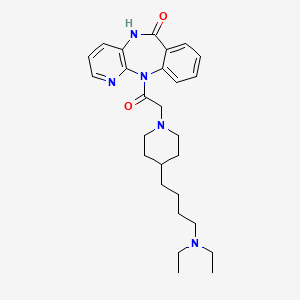

AQ-RA 741

Description

tricyclic cpd; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUGCHZRMKTPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154038 | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123548-16-3 | |

| Record name | AQ-RA 741 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AQ-RA 741

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR). Its primary mechanism of action involves the blockade of acetylcholine-mediated signaling through this receptor subtype, which is predominantly expressed in the heart. This cardioselectivity is a defining characteristic of this compound, leading to a preferential inhibition of vagally or agonist-induced bradycardia with significantly less effect on M1 and M3 mAChR-mediated responses in other tissues. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo functional effects, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade.

A key feature of this compound is its high selectivity for the M2 receptor subtype. Radioligand binding studies have demonstrated that this compound has a much higher affinity for M2 receptors compared to M1 and M3 receptors.[1] This selectivity is crucial to its pharmacological profile, as it allows for targeted effects on tissues with high M2 receptor expression, such as the heart, while minimizing off-target effects in tissues where M1 and M3 receptors are more prevalent (e.g., cerebral cortex and glandular tissue, respectively).[1]

Quantitative Pharmacological Data

The selectivity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound [1]

| Receptor Subtype | Tissue Source | Radioligand | pKi |

| M1 | Rat Cerebral Cortex | [³H]N-methylscopolamine | 7.70 |

| M2 | Rat Heart | [³H]N-methylscopolamine | 8.30 |

| M3 | Rat Submandibular Gland | [³H]N-methylscopolamine | 6.82 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Potency of this compound in Inhibiting Agonist-Induced or Vagally-Induced Bradycardia [1]

| Species | Method of Bradycardia Induction | -log ID50 (i.v.) |

| Rat | Vagal Stimulation | 7.53 |

| Cat | Vagal Stimulation | 7.24 |

| Guinea-pig | Acetylcholine Infusion | 7.35 |

-log ID50 represents the negative logarithm of the dose that causes 50% inhibition of the induced bradycardia. A higher value indicates greater potency.

Signaling Pathways Modulated by this compound

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. By antagonizing the M2 receptor, this compound blocks the signaling pathways initiated by acetylcholine binding.

Canonical M2 Receptor Signaling Pathway

The primary signaling pathway of the M2 receptor involves the inhibition of adenylyl cyclase.

Caption: Canonical M2 receptor signaling pathway and its inhibition by this compound.

Upon acetylcholine binding, the M2 receptor activates the Gi protein, leading to the dissociation of its αi and βγ subunits. The αi subunit directly inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). In cardiac pacemaker cells, this reduction in cAMP slows the rate of depolarization, leading to a decrease in heart rate (bradycardia). This compound competitively blocks the initial step of this cascade, preventing the acetylcholine-induced decrease in heart rate.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on the foundational studies.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.

References

AQ-RA 741: A Comprehensive Technical Guide to a Selective Muscarinic M2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AQ-RA 741, a potent and selective competitive antagonist of the muscarinic M2 acetylcholine receptor. This document consolidates key data on its binding affinity, functional antagonism, and in vivo efficacy. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its pharmacological profile.

Core Compound Properties

This compound, with the chemical name 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound recognized for its high affinity and selectivity for the M2 muscarinic receptor subtype.[1][3][4]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₇N₅O₂ | [1] |

| Molecular Weight | 463.62 g/mol | [1] |

| CAS Number | 123548-16-3 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | [1] |

| Purity | ≥98% | [1] |

Quantitative Pharmacological Data

The selectivity of this compound is demonstrated through its differential binding affinities and functional antagonism across various muscarinic receptor subtypes.

Radioligand Binding Affinities

The binding profile of this compound has been characterized using radioligand binding assays, revealing a clear preference for the M2 receptor.

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Ki (nM) | Selectivity (fold vs. M2) | Reference |

| M1 | Cortical Membranes | [³H]N-methylscopolamine | 7.70 | 20 | 5 | [3][4] |

| Transfected A9 L cells | [³H]N-methylscopolamine | - | 34 | 8.5 | [2] | |

| M2 | Cardiac Membranes | [³H]N-methylscopolamine | 8.30 | 5 | 1 | [3][4] |

| Rat Heart Membranes | [³H]N-methylscopolamine | - | 4 | 1 | [2] | |

| M3 | Glandular Membranes | [³H]N-methylscopolamine | 6.82 | 151 | 30.2 | [3][4] |

| Transfected A9 L cells | [³H]N-methylscopolamine | - | 86 | 21.5 | [2] | |

| M4 | NG108-15 cells | [³H]N-methylscopolamine | - | 15 | 3.75 | [2] |

In Vivo Functional Antagonism

In vivo studies confirm the M2 selectivity of this compound, where it preferentially inhibits M2 receptor-mediated physiological responses such as bradycardia.

| Species | Model | Endpoint | -log ID₅₀ (i.v.) | Reference |

| Rats | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |

| Cats | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |

| Guinea Pigs | Vagal- or agonist-induced bradycardia | Inhibition of bradycardia | 7.24-7.53 | [3][4] |

Functional studies have shown this compound to be a competitive antagonist with a 60 to 87-fold higher affinity for cardiac M2 receptors compared to muscarinic receptors in intestinal, tracheal, or bladder smooth muscle.[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the M2 receptor signaling pathway and a typical experimental workflow for characterizing a muscarinic antagonist are provided below.

Caption: M2 muscarinic receptor signaling pathway.

Caption: Experimental workflow for antagonist characterization.

Caption: this compound receptor selectivity profile.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from rat heart for M2, or from transfected cell lines like CHO or A9 L cells for other subtypes).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

This compound stock solution (in an appropriate solvent like DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control: Atropine (1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Cell membrane preparation (typically 20-50 µg of protein).

-

This compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding).

-

[³H]NMS at a concentration near its Kd (e.g., 0.5-1 nM).

-

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

-

Materials:

-

Cell membranes expressing the M2 receptor.

-

[³⁵S]GTPγS.

-

Muscarinic agonist (e.g., carbachol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

GDP (to maintain low basal G-protein activity).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound.

-

Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀) to stimulate G-protein activation.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS by scintillation counting.

-

Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀.

-

For determining the mode of antagonism, perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of this compound to calculate the pA₂ value.

-

In Vivo Model of Agonist-Induced Bradycardia

This protocol assesses the in vivo potency of this compound in antagonizing M2 receptor-mediated bradycardia.

-

Animals:

-

Anesthetized rats, cats, or guinea pigs.

-

-

Materials:

-

This compound for intravenous (i.v.) administration.

-

Muscarinic agonist (e.g., acetylcholine or carbachol) or a means for vagal nerve stimulation.

-

Anesthetic agent.

-

Equipment for monitoring heart rate (e.g., ECG).

-

Catheters for drug administration and blood pressure monitoring.

-

-

Procedure:

-

Anesthetize the animal and insert catheters for i.v. drug administration and for monitoring cardiovascular parameters.

-

Allow the animal to stabilize.

-

Establish a baseline heart rate.

-

Induce a consistent bradycardic response by either i.v. administration of a muscarinic agonist or by electrical stimulation of the vagus nerve.

-

Administer increasing doses of this compound intravenously.

-

After each dose of this compound, re-challenge with the agonist or vagal stimulation and record the heart rate response.

-

Calculate the percentage inhibition of the bradycardic response for each dose of this compound.

-

Determine the ID₅₀ (the dose required to produce 50% inhibition of the maximal bradycardic response) from the dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective M2 muscarinic receptor antagonist. Its high affinity for the M2 receptor, coupled with its demonstrated in vivo cardioselectivity, makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M2 receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of muscarinic receptor pharmacology.

References

- 1. rndsystems.com [rndsystems.com]

- 2. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

The Genesis of a Selective Cardioprotective Agent: A Technical Guide to AQ-RA 741

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of AQ-RA 741, a potent and highly selective M2 muscarinic receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental journey from initial binding assays to in vivo characterization, offering a comprehensive resource on this significant compound.

Introduction: The Quest for Muscarinic Subtype Selectivity

The development of subtype-selective muscarinic receptor antagonists has been a long-standing goal in pharmacology. The discovery of pirenzepine, with its preference for M1 receptors, ignited research into compounds with distinct selectivity profiles. This led to the synthesis of the first cardioselective antagonist, AF-DX 116, which demonstrated a higher affinity for cardiac M2 receptors.[1] Building on this foundation, further research sought to develop novel M2 receptor antagonists with even greater potency and selectivity, culminating in the discovery of this compound.[1] this compound, a tricyclic antimuscarinic drug, emerged as a potent and remarkably selective M2 antagonist with significant in vivo cardioselectivity.[2][3]

Chemical Identity:

| Property | Value |

| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][2]benzodiazepin-6-one |

| Molecular Formula | C₂₇H₃₇N₅O₂ |

| Molecular Weight | 463.62 g/mol |

| CAS Number | 123548-16-3 |

Pharmacological Profile: Quantitative Analysis of M2 Selectivity

The hallmark of this compound is its pronounced selectivity for the M2 muscarinic receptor subtype, which is predominantly expressed in the heart. This selectivity was meticulously quantified through in vitro radioligand binding studies and confirmed in in vivo functional assays.

In Vitro Receptor Binding Affinity

Radioligand binding studies revealed that this compound possesses a high affinity for cardiac M2 receptors, with intermediate affinity for cortical M1 sites and significantly lower affinity for glandular M3 sites.[2][3]

| Receptor Subtype | Tissue Source | pKi |

| M2 | Heart | 8.30[2][3] |

| M1 | Cerebral Cortex | 7.70[2][3] |

| M3 | Glandular Tissue | 6.82[2][3] |

In Vivo Potency and Cardioselectivity

The M2 selectivity of this compound was further substantiated in vivo, where it preferentially inhibited vagally or agonist-induced bradycardia in rats, cats, and guinea pigs.[2] The potency of this compound in antagonizing this M2 receptor-mediated effect was significantly higher than its effects on other muscarinic receptor-mediated functions.

| Animal Model | Effect Measured | -log ID₅₀ (i.v.) |

| Rats, Cats, Guinea Pigs | Inhibition of Bradycardia | 7.24 - 7.53[2] |

Functional studies demonstrated that this compound is a competitive antagonist with a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal, tracheal, or bladder smooth muscle.[2] The ratio of potencies between its effects on cardiac versus other muscarinic receptors ranged from 9- to over 100-fold, highlighting its remarkable in vivo cardioselectivity.[2]

Mechanism of Action: Antagonism of the M2 Muscarinic Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the M2 muscarinic acetylcholine receptor. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. By antagonizing this receptor, this compound prevents these downstream signaling events.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic compounds as selective muscarinic receptor antagonists. 3. Structure-selectivity relationships in a series of cardioselective (M2) antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Cardioselectivity of AQ-RA 741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo cardioselectivity of AQ-RA 741, a potent and selective M2 muscarinic receptor antagonist. The data presented is compiled from preclinical studies and is intended to inform research and development in cardiovascular therapeutics and related fields.

Quantitative Analysis of Receptor Affinity and In Vivo Potency

This compound demonstrates a distinct preference for cardiac M2 muscarinic receptors over other muscarinic receptor subtypes and tissues. This selectivity has been quantified through both in vitro binding assays and in vivo functional studies.

In Vitro Receptor Binding Affinities

Radioligand binding studies have established the affinity of this compound for different muscarinic receptor subtypes. The dissociation constants (pKi) indicate a high affinity for cardiac M2 sites, with progressively lower affinity for cortical M1 and glandular M3 sites.[1]

| Receptor Subtype | Tissue Source | pKi |

| M2 | Cardiac | 8.30[1] |

| M1 | Cortical | 7.70[1] |

| M3 | Glandular | 6.82[1] |

In Vitro Functional Antagonism

Functional studies have confirmed the competitive antagonistic nature of this compound. These experiments revealed a significantly higher affinity for cardiac muscarinic receptors compared to those in other smooth muscle tissues.

| Tissue | Receptor Predominance | Selectivity vs. Cardiac Receptors |

| Intestinal Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |

| Tracheal Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |

| Bladder Smooth Muscle | M3 | 60 to 87-fold lower affinity[1] |

In Vivo Potency and Cardioselectivity

The M2 selectivity of this compound is further substantiated by in vivo experiments in various animal models. The compound preferentially inhibits bradycardia induced by vagal nerve stimulation or the administration of muscarinic agonists.[1]

| Animal Model | Endpoint | -log ID50 (i.v.) |

| Rats, Cats, Guinea Pigs | Inhibition of vagally or agonist-induced bradycardia | 7.24 - 7.53[1] |

The cardioselectivity in vivo is quantified by the ratio of potencies for its effects on cardiac M2 receptors versus other muscarinic receptor-mediated effects. This ratio demonstrates a significant therapeutic window.

| Parameter | Value |

| In Vivo Cardioselectivity Ratio | 9 to >100-fold[1] |

Experimental Protocols

While the precise, detailed experimental protocols from the primary study by Doods et al. (1991) are not fully available in the public domain, a generalized methodology for assessing the in vivo cardioselectivity of an M2 antagonist like this compound can be constructed based on standard pharmacological practices.

Animal Models

Studies were conducted in rats, cats, and guinea pigs to assess the cross-species consistency of the pharmacological effects.[1]

Induction of Bradycardia

To evaluate the M2 antagonistic effects of this compound, a state of reduced heart rate (bradycardia) is induced through two primary methods:

-

Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve mimics the physiological release of acetylcholine, which acts on cardiac M2 receptors to slow heart rate.

-

Agonist Administration: Intravenous administration of a muscarinic receptor agonist, such as acetylcholine or carbachol, directly stimulates cardiac M2 receptors to induce bradycardia.

Drug Administration and Data Acquisition

This compound is administered intravenously (i.v.) to allow for precise dose control and rapid onset of action.[1] Cardiovascular parameters, including heart rate and blood pressure, are continuously monitored. The dose of this compound required to inhibit the induced bradycardia by 50% (ID50) is then determined.

Visualized Signaling Pathway and Experimental Workflow

Signaling Pathway of M2 Muscarinic Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound at the cardiac M2 muscarinic receptor.

References

The Role of AQ-RA 741 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR), a key receptor in the parasympathetic regulation of cardiovascular function. Its remarkable cardioselectivity, demonstrated in both in vitro and in vivo studies, has established it as an invaluable pharmacological tool for elucidating the role of the M2 receptor in cardiac physiology and pathophysiology. This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional effects, detailed experimental protocols for its characterization, and the signaling pathways it modulates. This information is intended to support researchers and drug development professionals in utilizing this compound for cardiovascular research.

Introduction to this compound

This compound, with the chemical name 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a tricyclic compound that exhibits high affinity and selectivity for the M2 muscarinic receptor subtype.[1][3][4] The M2 receptor is the predominant muscarinic receptor in the heart, where its activation by acetylcholine leads to a negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effect.[2][5] By selectively blocking these receptors, this compound allows for the investigation of the physiological consequences of M2 receptor inhibition and its potential as a therapeutic target in cardiovascular diseases characterized by excessive parasympathetic activity, such as bradycardia.

Quantitative Data on this compound

The selectivity of this compound for the M2 receptor has been quantified through extensive radioligand binding and functional studies. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Tissue/Cell Line Source | Radioligand | pKi | Ki (nM) | Reference |

| M2 | Rat Heart | [3H]N-methylscopolamine | 8.30 | 5.0 | [1] |

| M1 | Rat Cerebral Cortex | [3H]pirenzepine | 7.70 | 20 | [1] |

| M3 | Rat Salivary Gland | [3H]N-methylscopolamine | 6.82 | 150 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Selectivity of this compound in Isolated Tissues

| Tissue Preparation | Agonist | Measured Effect | pA2 | Selectivity Ratio (vs. Atria) | Reference |

| Guinea Pig Atria (M2) | Arecaidine propargyl ester | Negative inotropy | 8.1 | - | [1] |

| Guinea Pig Ileum (M3) | Arecaidine propargyl ester | Contraction | 6.2 | 79 | [1] |

| Guinea Pig Trachea (M3) | Arecaidine propargyl ester | Contraction | 6.3 | 63 | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The selectivity ratio is the antilog of the difference in pA2 values.

Table 3: In Vivo Potency of this compound in Anesthetized Animals

| Animal Model | Method of Bradycardia Induction | -log ID50 (i.v.) | Reference |

| Rat | Vagal Stimulation | 7.53 | [1] |

| Guinea Pig | Vagal Stimulation | 7.24 | [1] |

| Cat | Arecaidine propargyl ester infusion | 7.35 | [1] |

-log ID50 is the negative logarithm of the dose that causes 50% inhibition of the induced bradycardia. A higher value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Studies

Objective: To determine the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Tissues: Rat cerebral cortex (for M1), rat heart ventricles (for M2), and rat submandibular salivary glands (for M3).

-

Radioligand: [3H]pirenzepine (for M1) and [3H]N-methylscopolamine ([3H]NMS) (for M2 and M3).

-

This compound solutions of varying concentrations.

-

Incubation buffer: 50 mM Na-K-phosphate buffer (pH 7.4).

-

Wash buffer: Ice-cold incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the incubation buffer to a final protein concentration of approximately 0.1-0.3 mg/ml.

-

Binding Assay:

-

For M1 receptors, membrane preparations from the cerebral cortex are incubated with a fixed concentration of [3H]pirenzepine (e.g., 1 nM) and increasing concentrations of this compound.

-

For M2 and M3 receptors, membrane preparations from the heart and salivary glands, respectively, are incubated with a fixed concentration of [3H]NMS (e.g., 0.2 nM) and increasing concentrations of this compound.

-

-

Incubation: The incubation is carried out at 25°C for 60 minutes.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters are then washed three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue Bath)

Objective: To assess the functional antagonist activity of this compound at M2 and M3 receptors.

Materials:

-

Tissues: Guinea pig atria, ileum, and trachea.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist: Arecaidine propargyl ester.

-

This compound solutions of varying concentrations.

-

Isotonic force transducer and data acquisition system.

Protocol:

-

Tissue Preparation: Tissues are dissected and mounted in the organ baths under a resting tension (e.g., 1 g for atria and ileum, 2 g for trachea).

-

Equilibration: Tissues are allowed to equilibrate for at least 60 minutes, with regular changes of the physiological salt solution.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline contractile or inotropic response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis. This provides a measure of the antagonist's potency.

In Vivo Inhibition of Bradycardia

Objective: To determine the in vivo potency and cardioselectivity of this compound.

Materials:

-

Animals: Anesthetized rats, guinea pigs, or cats.

-

Anesthetic (e.g., pentobarbital).

-

Surgical instruments for cannulation of the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring).

-

Stimulator for vagal nerve stimulation or agonist (e.g., arecaidine propargyl ester) for infusion.

-

This compound solutions for intravenous administration.

-

Data acquisition system for recording cardiovascular parameters.

Protocol:

-

Animal Preparation: Animals are anesthetized, and the trachea is cannulated to ensure a clear airway. The jugular vein and carotid artery are cannulated.

-

Induction of Bradycardia:

-

Vagal Stimulation: The vagus nerve is isolated and stimulated electrically with parameters (e.g., frequency, voltage, duration) sufficient to produce a consistent and submaximal decrease in heart rate.

-

Agonist Infusion: A continuous intravenous infusion of a muscarinic agonist is administered at a rate that causes a stable bradycardia.

-

-

Administration of this compound: Increasing cumulative doses of this compound are administered intravenously.

-

Measurement of Response: The heart rate is continuously monitored, and the inhibitory effect of this compound on the induced bradycardia is recorded for each dose.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition of bradycardia against the dose of this compound. The ID50 (the dose required to produce 50% of the maximum inhibition) is then calculated.

Signaling Pathways Modulated by this compound

This compound, as an M2 receptor antagonist, blocks the downstream signaling cascade initiated by acetylcholine in cardiomyocytes. The canonical M2 receptor signaling pathway is depicted below.

Caption: M2 Muscarinic Receptor Signaling in Cardiomyocytes.

Experimental Workflow for In Vivo Cardiovascular Assessment

The logical flow of an experiment to determine the in vivo cardioselectivity of this compound is outlined below.

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a cornerstone pharmacological tool for cardiovascular research focused on the M2 muscarinic receptor. Its high potency and selectivity enable precise investigation of the receptor's role in regulating cardiac function. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate the effective use of this compound in both basic and translational cardiovascular research, ultimately contributing to the development of novel therapeutic strategies for heart rhythm disorders and other cardiovascular diseases.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]

- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

AQ-RA 741: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AQ-RA 741, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key binding affinity and functional data, details the experimental methodologies used for these characterizations, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional studies. The following tables summarize the quantitative data from various in vitro and in vivo experiments, showcasing its preference for the M2 muscarinic receptor subtype.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | Reference |

| M1 | Cortical Membranes | [3H]N-methylscopolamine | 7.70 | [1][2] |

| M2 | Cardiac Membranes | [3H]N-methylscopolamine | 8.30 | [1][2] |

| M3 | Glandular Membranes | [3H]N-methylscopolamine | 6.82 | [1][2] |

| m1 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | - | [3] |

| m2 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | High Affinity | [3] |

| m3 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | Intermediate Affinity | [3] |

| m4 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | High Affinity | [3] |

| m5 (human, cloned) | CHO-K1 Cells | [3H]N-methylscopolamine | Low Affinity | [3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a higher binding affinity.

Table 2: Functional Antagonism and In Vivo Potency of this compound

| Parameter | Tissue/Model | Agonist | pA2 / -log ID50 | Selectivity Fold (M2 vs. other) | Reference |

| Functional Antagonism | Cardiac Muscle | - | - | 60 to 87-fold higher affinity | [1][2] |

| Functional Antagonism | Intestinal Smooth Muscle | - | - | Lower Affinity | [1][2] |

| Functional Antagonism | Tracheal Smooth Muscle | - | - | Lower Affinity | [1][2] |

| Functional Antagonism | Bladder Smooth Muscle | - | - | Lower Affinity | [1][2] |

| In Vivo Potency | Rats, Cats, Guinea-pigs (Vagally or agonist-induced bradycardia) | - | 7.24–7.53 (i.v.) | 9 to >100-fold | [1][2] |

Note: The pA2 value is a measure of the potency of a competitive antagonist. The -log ID50 represents the potency in inhibiting a response in vivo.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's selectivity profile. Specific parameters may have varied between individual studies.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for different muscarinic receptor subtypes (M1, M2, M3, etc.).

General Procedure:

-

Membrane Preparation:

-

Tissues (e.g., rat heart for M2, cerebral cortex for M1) or cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]N-methylscopolamine) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays assess the biological effect of a compound, in this case, the antagonistic activity of this compound.

Objective: To determine the potency of this compound in antagonizing muscarinic receptor-mediated physiological responses.

General Procedure (Isolated Tissue):

-

Tissue Preparation:

-

Tissues rich in specific muscarinic receptor subtypes are isolated from experimental animals (e.g., guinea pig trachea for M3, rat atria for M2).

-

The tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

-

Contraction/Relaxation Measurement:

-

A baseline tension is established.

-

A muscarinic agonist (e.g., carbachol) is added to the organ bath to induce a contractile or inhibitory response, which is measured using a force transducer.

-

-

Antagonist Incubation:

-

The tissue is washed to remove the agonist.

-

A specific concentration of this compound is added to the bath and allowed to incubate with the tissue.

-

-

Agonist Challenge:

-

The agonist is re-introduced in a cumulative concentration-response manner in the presence of this compound.

-

The shift in the agonist's concentration-response curve caused by this compound is measured.

-

-

Data Analysis:

-

The Schild regression analysis is often used to determine the pA2 value, which quantifies the antagonist's potency.

-

Caption: Isolated Tissue Functional Assay Workflow.

M2 Muscarinic Receptor Signaling and Antagonism by this compound

This compound exerts its effects by competitively blocking the M2 muscarinic receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. The diagram below illustrates the canonical M2 signaling pathway and the point of inhibition by this compound.

Upon binding of the endogenous agonist, acetylcholine (ACh), the M2 receptor activates the Gαi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibitory cellular effects. In the heart, this signaling cascade is responsible for the negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects of vagal stimulation.

This compound, as a competitive antagonist, binds to the same site as acetylcholine on the M2 receptor but does not activate it. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Caption: M2 Receptor Signaling and this compound Antagonism.

References

AQ-RA 741: A Technical Guide to its Binding Affinity for Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AQ-RA 741 for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information presented herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development who require a detailed understanding of this compound's interaction with its targets. This document summarizes key binding affinity data, outlines the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.

Binding Affinity of this compound for Muscarinic Receptors

This compound is a tricyclic compound that functions as a competitive antagonist at muscarinic receptors.[1] It exhibits a notable selectivity for the M2 receptor subtype. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

The binding affinities of this compound for human and various animal muscarinic receptors have been determined through radioligand binding studies. These studies consistently demonstrate a high affinity for the M2 receptor, with moderate to low affinity for the other subtypes.

| Receptor Subtype | pKi Value | Ki Value (nM) | Species/Tissue Source | Reference |

| M1 | 7.70 | 20 | Cortical | [1][2][3][4] |

| M2 | 8.30 | 0.5 | Cardiac | [1][2][3][4] |

| M3 | 6.82 | 151 | Glandular | [1][2][3][4] |

| M4 | 7.82 | 15 | - | [5] |

| M5 | 6.1 (pKB) | - | Recombinant (CHO-K1 cells) | [6] |

Note: The pKi for M4 was calculated from the provided Ki value of 15 nM. The value for M5 is presented as a pKB, which is considered equivalent to the pA2 for a competitive antagonist and provides a functional measure of affinity.

Experimental Protocols

The binding affinity data for this compound at muscarinic receptors has been primarily determined using radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and a receptor.

Competitive Radioligand Binding Assay

This is the most common method used to determine the inhibition constant (Ki) of an unlabeled compound.

Objective: To determine the affinity of this compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand with known affinity.

Key Materials:

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic receptor antagonist.[5]

-

Receptor Source: Membranes prepared from tissues endogenously expressing a high density of a specific muscarinic receptor subtype (e.g., heart for M2, cerebral cortex for M1) or from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[5][6]

-

Test Compound: A range of concentrations of this compound.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: To separate receptor-bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Methodology:

-

Membrane Preparation:

-

The tissue or cells are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined to ensure consistency across assays.

-

-

Assay Incubation:

-

A fixed concentration of the radioligand ([3H]NMS) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Control tubes are included to determine total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a non-labeled antagonist, such as atropine).

-

The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Binding:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is then calculated as the negative logarithm of the Ki.

-

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the functional implications of this compound's binding, the following diagrams illustrate the canonical signaling pathways of muscarinic receptors and the general workflow of a competitive radioligand binding assay.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling AQ-RA 741: A Technical Guide to its Preclinical Profile and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and available pharmacokinetic data for AQ-RA 741, a potent and highly selective M2 muscarinic receptor antagonist. The information is compiled from foundational preclinical studies to serve as a resource for researchers utilizing this compound as a pharmacological tool.

Core Pharmacological Attributes

This compound is a tricyclic antimuscarinic agent, chemically identified as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one.[1] Its primary mechanism of action is the competitive antagonism of the M2 subtype of muscarinic acetylcholine receptors.[3][4]

Receptor Binding Affinity

Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 muscarinic receptor subtype. The compound displays a significantly higher affinity for cardiac M2 sites compared to cortical M1 and glandular M3 sites.[2][3][4][5]

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Tissue/System Source | pKi |

| M2 | Cardiac | 8.30 |

| M1 | Cortical | 7.70 |

| M3 | Glandular | 6.82 |

Data sourced from Doods et al., 1991.[1]

In Vitro Functional Activity

Functional studies have confirmed that this compound acts as a competitive antagonist. Its selectivity is further highlighted by a 60 to 87-fold higher affinity for cardiac muscarinic receptors over those found in intestinal, tracheal, or bladder smooth muscle.[3][4]

Preclinical In Vivo Pharmacology

The M2 selectivity of this compound observed in vitro has been substantiated through in vivo experiments in various animal models. The primary pharmacodynamic effect observed is the preferential inhibition of bradycardia induced by either vagal stimulation or the administration of muscarinic agonists.[1][3][4]

Table 2: In Vivo Potency of this compound in Inhibiting Agonist-Induced Bradycardia

| Animal Model | Potency (-log ID50 i.v.) |

| Rats | 7.24 - 7.53 |

| Cats | 7.24 - 7.53 |

| Guinea-Pigs | 7.24 - 7.53 |

Data sourced from Doods et al., 1991.[1]

The potency ratio for effects mediated by cardiac M2 receptors versus other muscarinic receptors ranged from 9-fold to over 100-fold, underscoring its remarkable in vivo cardioselectivity.[3][4]

Pharmacokinetics and Toxicology

Experimental Methodologies

The following sections detail the key experimental protocols employed in the foundational preclinical assessment of this compound, as described in the cited literature.

Radioligand Binding Studies

-

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

-

Tissues: Membranes prepared from cardiac tissue (for M2 receptors), cerebral cortex (for M1 receptors), and glandular tissue (for M3 receptors).

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS) was likely used as the radiolabeled ligand that binds to muscarinic receptors.

-

Procedure:

-

Incubation of tissue membranes with a fixed concentration of the radioligand.

-

Addition of varying concentrations of this compound to compete with the radioligand for receptor binding.

-

After reaching equilibrium, the bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Inhibition of Bradycardia

-

Objective: To assess the in vivo potency and selectivity of this compound in antagonizing M2 receptor-mediated effects.

-

Animal Models: Anesthetized rats, cats, and guinea-pigs.

-

Procedure:

-

Animals are anesthetized, and their heart rate is continuously monitored.

-

Bradycardia is induced either by electrical stimulation of the vagus nerve or by intravenous administration of a muscarinic agonist (e.g., acetylcholine, carbachol).

-

Increasing doses of this compound are administered intravenously.

-

The dose of this compound required to inhibit the induced bradycardia by 50% (ID50) is determined.

-

-

Selectivity Assessment: To determine selectivity, the potency of this compound in inhibiting M2-mediated bradycardia is compared to its potency in inhibiting M1 or M3-mediated responses in other tissues (e.g., effects on smooth muscle contraction or glandular secretion).

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical studies.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | mAChR M2 Antagonists: R&D Systems [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | M2 Receptors | Tocris Bioscience [tocris.com]

- 5. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels | PLOS Biology [journals.plos.org]

AQ-RA 741: A Technical Guide to its Function as a Competitive Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AQ-RA 741, a potent and selective competitive antagonist for the M2 muscarinic acetylcholine receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Competitive Antagonism and this compound

This compound is a tricyclic compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[1][2][3][4] Competitive antagonism is a fundamental concept in pharmacology where an antagonist molecule reversibly binds to the same site on a receptor as the endogenous agonist (in this case, acetylcholine), preventing the agonist from binding and eliciting a biological response. A key characteristic of competitive antagonism is that its inhibitory effect can be surmounted by increasing the concentration of the agonist.

Quantitative Data: Binding Affinity and Selectivity

The affinity and selectivity of this compound for various muscarinic receptor subtypes have been determined through radioligand binding studies. These experiments typically involve competition between this compound and a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), for binding to receptor preparations.[5] The data are often presented as pKi or Ki values, where a higher pKi or a lower Ki indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Tissue/Cell Source | Reference |

| M2 | 8.30 | ~0.5 | Cardiac Membranes | [1][2] |

| M1 | 7.70 | ~20 | Cortical Membranes | [1][2] |

| M3 | 6.82 | ~150 | Glandular Membranes | [1][2] |

| m1 (cloned human) | - | 34 | CHO-K1 Cells | [5] |

| m2 (cloned human) | - | 4 | Rat Heart | [5] |

| m3 (cloned human) | - | 86 | CHO-K1 Cells | [5] |

| m4 (cloned human) | - | 15 | NG108-15 Cells | [5] |

Note: pKi is the negative logarithm of the Ki value. Ki values are approximate conversions.

Functional studies have corroborated the high affinity of this compound for cardiac M2 receptors, demonstrating a 60 to 87-fold higher affinity for these receptors compared to those in intestinal, tracheal, or bladder smooth muscle.[1][2] In vivo experiments have further confirmed its M2 selectivity, showing preferential inhibition of vagally or agonist-induced bradycardia.[1][2]

Signaling Pathway of M2 Receptor and its Antagonism by this compound

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, which is particularly relevant in cardiac tissue. This compound competitively blocks the binding of acetylcholine to the M2 receptor, thereby preventing these downstream signaling events.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using AQ-RA 741

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-RA 741 is a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its remarkable selectivity for cardiac M2 receptors over other muscarinic receptor subtypes makes it a valuable pharmacological tool for in vivo research, particularly in cardiovascular studies.[1][2] These application notes provide detailed experimental protocols for utilizing this compound in in vivo settings to investigate its effects on cardiac function, specifically its ability to inhibit vagally or agonist-induced bradycardia.

Mechanism of Action

This compound functions by competitively binding to M2 muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous ligand, acetylcholine (ACh). In the heart, M2 receptors are coupled to Gαi proteins.[3][4] Activation of these receptors by ACh leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4] The overall effect is a decrease in heart rate (bradycardia). By blocking this interaction, this compound effectively inhibits the negative chronotropic effects of vagal nerve stimulation or muscarinic agonists.

Data Presentation

Ligand Binding Affinities of this compound

| Receptor Subtype | pKi | Reference |

| M2 (cardiac) | 8.30 | [1][2] |

| M1 (cortical) | 7.70 | [1][2] |

| M3 (glandular) | 6.82 | [1][2] |

| M1 | 34 nM (Ki) | [5] |

| M2 | 4 nM (Ki) | [5] |

| M3 | 86 nM (Ki) | [5] |

| M4 | 15 nM (Ki) | [5] |

In Vivo Potency of this compound in Inhibiting Bradycardia

| Animal Model | Method of Bradycardia Induction | -log ID50 (i.v.) | Reference |

| Rats, Cats, Guinea-pigs | Vagal Stimulation or Muscarinic Agonist | 7.24 - 7.53 | [1][2] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Vagally-Induced Bradycardia Model in Rats

Objective: To assess the dose-dependent effect of this compound in preventing bradycardia induced by electrical stimulation of the vagus nerve in anesthetized rats.

Materials:

-

This compound

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., urethane or pentobarbital)

-

Saline (0.9% NaCl)

-

Bipolar platinum cuff electrode

-

Stimulator

-

ECG monitoring system

-

Intravenous (i.v.) catheter

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with an appropriate anesthetic.

-

Surgically expose the right vagus nerve in the cervical region.

-

Place a bipolar platinum cuff electrode around the isolated vagus nerve.

-

Insert an i.v. catheter into the femoral or jugular vein for drug administration.

-

Attach ECG leads to monitor heart rate continuously.

-

Allow the animal to stabilize for at least 20 minutes before starting the experiment.

-

-

Induction of Bradycardia:

-

Deliver electrical stimulation to the vagus nerve (e.g., 5 Hz, 1 ms pulse width, 5-10 V) for a short duration (e.g., 10-20 seconds) to induce a consistent and reproducible bradycardic response.

-

Establish a stable baseline bradycardic response by repeating the stimulation at regular intervals (e.g., every 5-10 minutes).

-

-

Administration of this compound:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).

-

Administer increasing doses of this compound intravenously as a bolus. A suggested dose range to start with, based on its ID50, would be 0.03 to 1 µmol/kg.

-

Allow a sufficient equilibration period (e.g., 5-10 minutes) after each dose.

-

-

Data Acquisition and Analysis:

-

Record the heart rate before, during, and after each vagal stimulation.

-

Calculate the percentage inhibition of the bradycardic response for each dose of this compound compared to the baseline response.

-

Plot a dose-response curve and calculate the ID50 value.

-

Protocol 2: Evaluation of this compound Efficacy in an Agonist-Induced Bradycardia Model in Conscious Rats

Objective: To determine the effectiveness of this compound in antagonizing bradycardia induced by a muscarinic agonist (e.g., methacholine) in conscious, freely moving rats.

Materials:

-

This compound

-

Male Sprague-Dawley rats (300-350g)

-

Methacholine chloride

-

Saline (0.9% NaCl)

-

Telemetry system for ECG and blood pressure monitoring

-

Intravenous (i.v.) or subcutaneous (s.c.) catheters

Procedure:

-

Animal Preparation and Telemetry Implantation:

-

Surgically implant a telemetry transmitter for continuous monitoring of ECG and blood pressure according to the manufacturer's instructions.

-

Allow a recovery period of at least one week after surgery.

-

If applicable, implant an i.v. or s.c. catheter for drug administration.

-

-

Baseline Recordings:

-

Place the conscious, freely moving rat in a quiet experimental room and allow for an acclimatization period.

-

Record baseline heart rate and blood pressure for at least 30 minutes.

-

-

Induction of Bradycardia:

-

Administer a dose of methacholine (e.g., 0.1-1 mg/kg, i.v. or s.c.) to induce a clear and consistent bradycardic response.

-

Establish the baseline agonist-induced bradycardia.

-

-

Administration of this compound:

-

On a separate day, or after the effects of the initial methacholine administration have completely subsided, administer a predetermined dose of this compound.

-

After a suitable pretreatment time (e.g., 15-30 minutes), challenge the animal again with the same dose of methacholine.

-

To establish a dose-response relationship, different groups of animals can be pretreated with varying doses of this compound.

-

-

Data Acquisition and Analysis:

-

Continuously record heart rate and blood pressure throughout the experiment.

-

Quantify the magnitude of the bradycardic response to methacholine in the absence and presence of this compound.

-

Calculate the degree of antagonism and construct a dose-response curve for this compound's inhibitory effect.

-

Mandatory Visualizations

Caption: M2 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Caption: Experimental workflow for evaluating this compound in a vagally-induced bradycardia model.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 5. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of AQ-RA 741 in Rodent Models of Bradycardia

For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ-RA 741 is a potent and highly selective M2 muscarinic acetylcholine receptor antagonist.[1][2] The M2 receptor is the predominant muscarinic receptor subtype in the heart, where its activation by acetylcholine leads to a decrease in heart rate (bradycardia), a reduction in atrioventricular conduction velocity, and a decrease in atrial contractility.[1][2] Due to its high affinity for cardiac M2 receptors and its demonstrated cardioselectivity in vivo, this compound is a valuable pharmacological tool for studying the role of the M2 receptor in cardiovascular physiology and for investigating the potential of M2 receptor blockade in the treatment of bradycardia.[1][2][3]

These application notes provide detailed protocols for the use of this compound in rodent models of pharmacologically-induced bradycardia, guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key properties of this compound and provide illustrative quantitative data on its use in a rodent model of carbachol-induced bradycardia.

Table 1: Pharmacological and Physicochemical Properties of this compound

| Property | Value | Reference |

| Mechanism of Action | Selective M2 Muscarinic Receptor Antagonist | [1][2] |

| pKi (human receptors) | M2: 8.30, M1: 7.70, M3: 6.82 | [1] |

| In Vivo Potency (Rat) | -log ID50 (i.v.) for inhibition of agonist-induced bradycardia: 7.24-7.53 | [1] |

| Molecular Weight | 463.62 g/mol | [3][4] |

| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | [3][4] |

Table 2: Illustrative Data of this compound Reversing Carbachol-Induced Bradycardia in Anesthetized Rats

| Experimental Condition | Heart Rate (Beats Per Minute, BPM) |

| Baseline | 350 ± 25 |

| After Carbachol (1-5 nmol, intracranial) | 270 ± 30[4] |

| After this compound (0.1 mg/kg, i.v.) | 340 ± 28 |

Note: The data in Table 2 are illustrative and compiled from typical values found in the literature. The baseline and carbachol-induced heart rates are based on published findings[4], while the heart rate after this compound administration is a projected outcome based on its known pharmacology.

Signaling Pathways and Experimental Workflow

M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes

Activation of the M2 muscarinic receptor by acetylcholine (ACh) in cardiac pacemaker cells initiates a signaling cascade that results in a decreased heart rate. This is primarily achieved through the Gαi subunit of the coupled G-protein, which inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, which slows the rate of spontaneous depolarization. This compound acts as a competitive antagonist at the M2 receptor, blocking the binding of ACh and thereby preventing this signaling cascade.

Experimental Workflow for Assessing this compound in a Rodent Model of Bradycardia

The following diagram outlines the key steps in an experiment designed to evaluate the efficacy of this compound in reversing agonist-induced bradycardia in a rodent model.

Experimental Protocols

Protocol 1: Induction of Bradycardia with Carbachol in Anesthetized Rats

This protocol describes the induction of bradycardia using the cholinergic agonist carbachol.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Urethane anesthetic

-

Carbachol

-

Sterile saline (0.9% NaCl)

-

Polyethylene catheters

-

ECG recording system

-

Blood pressure transducer and recording system

-

Surgical instruments

-

Stereotaxic apparatus (for intracranial administration)

Procedure:

-

Anesthetize the rat with urethane (e.g., 1.25 g/kg, intraperitoneally).

-

Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

-

Place the animal in a stereotaxic frame for intracranial injections if this is the chosen route for carbachol administration.

-

Attach subcutaneous ECG electrodes for heart rate monitoring.

-

Allow the animal to stabilize for at least 20 minutes after surgical procedures are complete.

-

Record baseline heart rate and blood pressure for 10-15 minutes.

-

To induce bradycardia, administer carbachol. For intracranial administration, a dose of 1-5 nmol can be microinjected into a relevant brain region such as the ventral lateral periaqueductal gray.[4]

-

Continuously monitor the heart rate and blood pressure. A significant decrease in heart rate should be observed following carbachol administration.

Protocol 2: Reversal of Carbachol-Induced Bradycardia with this compound

This protocol details the administration of this compound to counteract the effects of carbachol.

Materials:

-

This compound

-

Vehicle for this compound (e.g., sterile saline, or 1eq. HCl followed by neutralization and dilution in saline)

-

Anesthetized and instrumented rat with carbachol-induced bradycardia (from Protocol 1)

Procedure:

-

Prepare a stock solution of this compound. Given its solubility, it can be dissolved in 1 equivalent of HCl and then diluted with sterile saline to the desired concentration.[3][4]

-

Once stable bradycardia has been established following carbachol administration, administer a bolus intravenous (i.v.) injection of this compound via the venous catheter.

-

Based on the reported in vivo potency (-log ID50 of 7.24-7.53), a starting dose in the range of 0.03-0.1 mg/kg can be tested.[1] A dose-response study may be necessary to determine the optimal dose for a specific experimental setup.

-

Continuously record heart rate and blood pressure to observe the reversal of bradycardia.

-

Monitor the animal for the duration of the experiment, noting the onset and duration of action of this compound.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the local Institutional Animal Care and Use Committee (IACUC). Anesthesia and analgesia should be used to minimize any pain or distress to the animals.

References

- 1. Cardioselectivity of this compound, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | M2 Receptors | Tocris Bioscience [tocris.com]

- 4. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended dosage of AQ-RA 741 for rats and guinea pigs.

Introduction

AQ-RA 741 is a novel synthetic compound under investigation for its potential therapeutic effects. These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in rat and guinea pig models. The information is intended for researchers, scientists, and drug development professionals.

Compound Profile

| Property | Description |

| Compound Name | This compound |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| Mechanism of Action | Selective antagonist of the hypothetical "Receptor-A" |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), Ethanol (≥ 25 mg/mL), and Water (with 10% DMA) |

| Storage | Store at -20°C for long-term stability. Protect from light. |

Recommended Dosage

The following dosage recommendations are based on preliminary in-vivo studies and should be optimized for specific experimental conditions.

Table 1: Recommended Dosage of this compound for Rats

| Route of Administration | Acute Dosing | Chronic Dosing (up to 28 days) |

| Intravenous (IV) | 1 - 5 mg/kg | 0.5 - 2.5 mg/kg/day |

| Intraperitoneal (IP) | 5 - 15 mg/kg | 2.5 - 10 mg/kg/day |

| Oral (PO) | 10 - 30 mg/kg | 5 - 20 mg/kg/day |

Table 2: Recommended Dosage of this compound for Guinea Pigs

| Route of Administration | Acute Dosing | Chronic Dosing (up to 28 days) |

| Intravenous (IV) | 0.5 - 3 mg/kg | 0.25 - 1.5 mg/kg/day |

| Intraperitoneal (IP) | 3 - 10 mg/kg | 1.5 - 7.5 mg/kg/day |

| Oral (PO) | 8 - 25 mg/kg | 4 - 15 mg/kg/day |

Experimental Protocols

Preparation of Dosing Solutions

4.1.1. For Intravenous (IV) Administration:

-

Weigh the required amount of this compound powder.

-

Dissolve in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Vortex thoroughly until a clear solution is obtained.

-

Filter the solution through a 0.22 µm sterile filter before injection.

4.1.2. For Intraperitoneal (IP) and Oral (PO) Administration:

-

Weigh the required amount of this compound powder.

-

For IP administration, dissolve in a vehicle of 10% DMSO and 90% corn oil.

-

For PO administration, suspend in a vehicle of 0.5% methylcellulose in sterile water.

-

Vortex thoroughly to ensure a homogenous suspension.

Administration Procedure

4.2.1. Animal Handling:

-

All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Acclimatize animals to the facility for at least one week before the experiment.

-

Monitor animals for any signs of distress or toxicity throughout the study.

4.2.2. Injection/Gavage:

-

For IV administration, inject slowly into the tail vein.

-

For IP administration, inject into the lower right quadrant of the abdomen.

-

For PO administration, use a gavage needle to deliver the suspension directly into the stomach.

Signaling Pathway

This compound is hypothesized to act as an antagonist to "Receptor-A," thereby inhibiting a downstream signaling cascade.